B-Raf IN 5

Pregnane X Receptor Drug-Drug Interaction Off-Target Pharmacology

B-Raf IN 5 (compound 3b) addresses the critical liability of PXR-mediated drug-drug interactions that confound preclinical B-Raf studies. Unlike dabrafenib, this rationally designed aminopyrimidine inhibitor shows no detectable PXR affinity and resists rapid metabolism, enabling cleaner pharmacological readouts. • Potent B-Raf V600E inhibition: IC50 2.0 nM, validated by crystallography. • PXR-silent design eliminates CYP3A4 autoinduction and confounding transcriptional effects. • Enhanced metabolic stability supports sustained target coverage in long-term in vivo models.

Molecular Formula C23H18ClF3N6O3S2
Molecular Weight 583.0 g/mol
Cat. No. B12421999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB-Raf IN 5
Molecular FormulaC23H18ClF3N6O3S2
Molecular Weight583.0 g/mol
Structural Identifiers
SMILESC1COCC(N1)C2=NC(=C(S2)C3=NC(=NC=C3)N)C4=C(C(=CC(=C4)Cl)NS(=O)(=O)C5=C(C=CC(=C5)F)F)F
InChIInChI=1S/C23H18ClF3N6O3S2/c24-11-7-13(19(27)16(8-11)33-38(34,35)18-9-12(25)1-2-14(18)26)20-21(15-3-4-30-23(28)31-15)37-22(32-20)17-10-36-6-5-29-17/h1-4,7-9,17,29,33H,5-6,10H2,(H2,28,30,31)
InChIKeyOZNNKHBCZMWGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

B-Raf IN 5: Selective BRAF V600E Inhibitor


B-Raf IN 5 (compound 3b) is a rationally designed, aminopyrimidine-based inhibitor of the protein kinase B-Raf, specifically targeting the oncogenic V600E mutant. It demonstrates potent enzymatic inhibition with an IC50 of 2.0 nM [1]. A key differentiating feature of this compound is its design strategy, which intentionally eliminates binding to the pregnane X receptor (PXR), a secondary pharmacological target associated with adverse drug-drug interactions and accelerated drug clearance observed with earlier clinical B-Raf inhibitors like dabrafenib [2]. This knowledge-informed approach, validated by crystallography, aims to produce a tool compound with a cleaner pharmacological profile for preclinical research.

B-Raf IN 5: Clean PXR and Metabolism Profile


While many B-Raf inhibitors exhibit potent target engagement, their utility in complex biological models and translational research can be confounded by off-target liabilities. The critical issue of PXR activation, which upregulates CYP3A4 and other metabolizing enzymes, leads to autoinduction of drug clearance and dangerous drug-drug interactions, a well-documented liability of the clinical drug dabrafenib [1]. B-Raf IN 5 is specifically engineered to circumvent this issue, showing no detectable affinity for PXR and resistance to rapid metabolism [1]. This unique profile means that simply substituting B-Raf IN 5 with another potent, PXR-active inhibitor could introduce significant and uncontrolled variables into an experiment, compromising data reproducibility and interpretation, particularly in in vivo pharmacology and toxicology studies.

B-Raf IN 5: Head-to-Head Comparisons


PXR Binding vs. Dabrafenib

A primary design goal for B-Raf IN 5 was to eliminate binding to the pregnane X receptor (PXR), a nuclear receptor implicated in the adverse effects of the clinical B-Raf inhibitor dabrafenib. While dabrafenib is a potent PXR activator, structural and knowledge-informed design resulted in B-Raf IN 5 showing no detectable affinity for PXR [1]. This is a key differentiator for researchers concerned with minimizing off-target transcriptional effects.

Pregnane X Receptor Drug-Drug Interaction Off-Target Pharmacology

Metabolic Stability vs. Dabrafenib

In addition to its PXR liabilities, dabrafenib is subject to rapid metabolism, a trait that can limit in vivo exposure. B-Raf IN 5 was specifically designed to resist this rapid metabolic degradation [1]. This improved stability, reported as a key feature of this compound, distinguishes it from dabrafenib and suggests it may offer more sustained target coverage in cellular and animal models.

Metabolic Stability Pharmacokinetics Drug Clearance

BRAF V600E Potency vs. Structural Analog

While B-Raf IN 5 demonstrates an IC50 of 2.0 nM against BRAF V600E [1], a structurally related aminopyrimidine-based inhibitor from patent US8653087 (compound I-55) is reported to exhibit even greater potency with an IC50 of <1 nM in a similar biochemical assay [2]. This comparison highlights that within this chemical series, potency can vary significantly, and B-Raf IN 5's value proposition is rooted in its optimized balance of potency and favorable drug-like properties rather than being the absolute most potent analog.

BRAF V600E Kinase Inhibition Enzymatic Potency

B-Raf IN 5: Application Scenarios


Long-Term In Vivo Efficacy Studies

The demonstrated resistance of B-Raf IN 5 to rapid metabolism [1] makes it a superior candidate for long-term dosing regimens in mouse xenograft or syngeneic tumor models. Its improved stability profile, relative to rapidly cleared inhibitors like dabrafenib, is expected to translate to more sustained plasma and tumor drug concentrations. This allows for less frequent dosing and reduces experimental variability associated with fluctuating drug levels, thereby providing a clearer window for evaluating on-target efficacy and resistance mechanisms over extended periods.

DDI & Xenobiotic Metabolism Studies

For researchers studying the role of PXR in cancer biology or evaluating the DDI potential of combination therapies, B-Raf IN 5 serves as an ideal 'PXR-silent' control compound. Since it does not bind or activate PXR [1], it can be used to dissect the MAPK pathway-dependent effects of B-Raf inhibition from the confounding transcriptional effects mediated by PXR activation. This is especially valuable in co-culture models with hepatocytes or in transgenic animal models expressing human PXR, where using a PXR-active B-Raf inhibitor would otherwise confound results.

B-Raf Signaling Without Metabolic Compensation

In cellular signaling studies, the rapid metabolism of an inhibitor can trigger compensatory feedback loops, such as the rebound activation of ERK signaling, which can mask the true pharmacodynamic effect of target inhibition. The enhanced metabolic stability of B-Raf IN 5 [1] is likely to provide a more sustained and robust blockade of B-Raf signaling. This makes it a valuable tool for investigating the immediate and downstream consequences of B-Raf inhibition without the confounding variable of rapid drug depletion, enabling more accurate mapping of the MAPK pathway dynamics and its crosstalk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for B-Raf IN 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.